
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine
Overview
Description
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a halogenated pyrimidine derivative that has been studied as a potential drug for a variety of medical applications. It has been studied for its potential use as an antifungal, antiviral, and antineoplastic agent. This compound has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and inhibition of angiogenesis. In addition, it has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis and Drug Development
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly those with potential as kinase inhibitors. In a study focusing on the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, researchers aimed to discover new kinase inhibitors. They successfully synthesized two series of compounds, demonstrating the utility of 2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine in producing biologically relevant molecules (Wada et al., 2012).
Medicinal Chemistry and Drug Design
The compound also plays a significant role in the field of medicinal chemistry, serving as a building block for the synthesis of complex molecules with potential therapeutic applications. An improved process for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, starting from α-fluoroacetic ester, highlighted the compound's significance in medicinal chemistry. This method offered mild reaction conditions and was deemed suitable for industrial production, underscoring the compound's relevance in drug development and design (Bin, 2004).
Anticancer Research
2-Chloro-4-(4-chlorophenyl)-5-fluoropyrimidine's derivatives, particularly fluoropyrimidines, have been extensively studied for their anticancer properties. Fluoropyrimidines like 5-fluorouracil and capecitabine are crucial in treating various cancers. Despite their therapeutic benefits, these compounds can induce cardiotoxicity, a serious side effect that necessitates further research to understand and mitigate such adverse effects. This area of research is crucial for improving the safety and efficacy of fluoropyrimidine-based cancer treatments (Depetris et al., 2018).
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-3-1-6(2-4-7)9-8(13)5-14-10(12)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOBVHBIQJCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
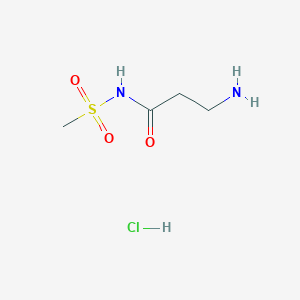
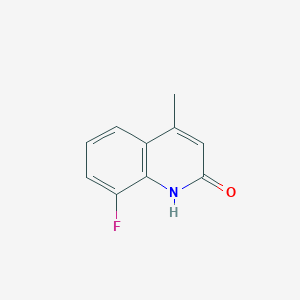
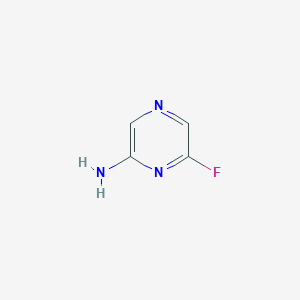
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
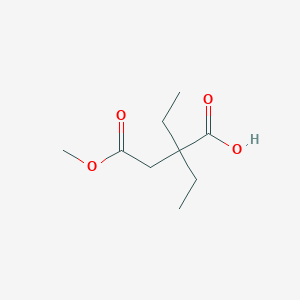
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
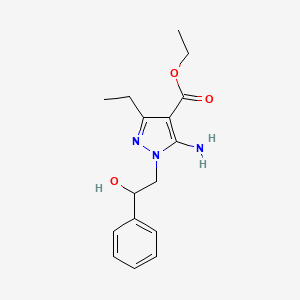
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
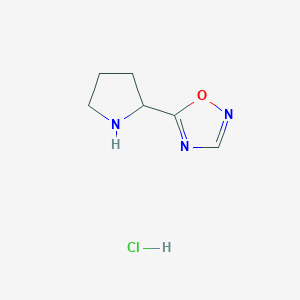
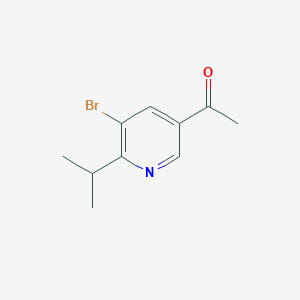
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
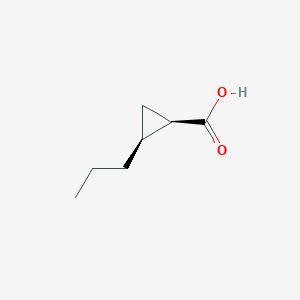
![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)